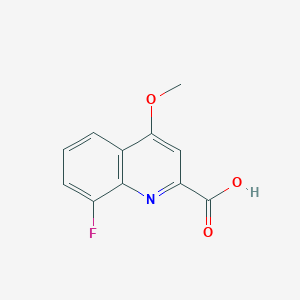

8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-fluoro-4-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJGPCADSUUGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and photophysical properties.[1] The strategic introduction of substituents, such as fluorine and methoxy groups, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, a functionalized quinoline derivative with significant potential in drug discovery. As direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to present an authoritative, predictive profile. Our analysis is grounded in data from structural analogs like 8-hydroxyquinoline-2-carboxylic acid, various fluorinated quinolines, and methoxylated quinoline systems to ensure a robust and scientifically sound projection of its properties and behavior.

Molecular Structure and Physicochemical Properties

8-Fluoro-4-methoxyquinoline-2-carboxylic acid incorporates three key functional groups onto the quinoline core: a fluorine atom at the C8 position, a methoxy group at C4, and a carboxylic acid at C2. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa. The methoxy group can alter solubility and electronic properties, while the carboxylic acid serves as a critical handle for forming salts, esters, and amides, and often acts as a key pharmacophoric element for biological target interaction.

Figure 1: Structure of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction / Source |

|---|---|---|

| Molecular Formula | C₁₁H₈FNO₃ | --- |

| Molecular Weight | 221.19 g/mol | --- |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on analogs like Quinoline-8-carboxylic acid.[2] |

| pKa (Carboxylic Acid) | 3.5 - 4.5 | The electron-withdrawing nature of the quinoline ring and fluorine is expected to lower the pKa relative to benzoic acid. The pKa of the protonated quinoline nitrogen is also a factor.[3] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic carboxylic acids.[2] |

| XLogP3 | ~2.0 - 2.5 | Calculated estimate based on the contribution of fluoro and methoxy groups to the lipophilicity of the quinoline carboxylic acid core. |

Anticipated Spectroscopic Profile

A comprehensive structural elucidation relies on a combination of spectroscopic techniques. Based on its structure, the following spectral characteristics are anticipated for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid.

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of 7.0-8.5 ppm. The fluorine at C8 will likely cause ³J(H-F) and ⁴J(H-F) coupling with H7 and H5, respectively.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

C3-H Proton: A distinct singlet within the aromatic region, as it has no adjacent proton neighbors.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): Expected around 165-175 ppm.

-

Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to fluorine (C8) will show a large one-bond coupling constant (¹J(C-F)), appearing as a doublet.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

-

¹⁹F NMR:

-

A single resonance, likely a multiplet due to coupling with neighboring aromatic protons (H7).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band around 1200-1250 cm⁻¹.

-

C-F Stretch: An absorption in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

[M-H]⁻ (Negative Ion Mode): Expected at m/z 220.04.

-

[M+H]⁺ (Positive Ion Mode): Expected at m/z 222.05.

-

Fragmentation: Common fragmentation patterns would include the loss of H₂O, CO, and CO₂ from the carboxylic acid group.

-

Synthesis and Reactivity

The synthesis of quinoline-2-carboxylic acids can often be achieved through established name reactions. A plausible synthetic pathway for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid would likely involve a variation of the Doebner reaction or a Pfitzinger-type condensation.

Figure 2: Plausible synthetic pathway for the target molecule.

Key Reactive Sites:

The molecule's functionality is dictated by its three primary reactive centers. Understanding these sites is crucial for its application as a building block in further chemical synthesis.

-

Carboxylic Acid (C2): This is the most versatile functional group for derivatization.

-

Amide Coupling: Can be readily converted to amides using standard coupling reagents (e.g., HATU, EDC) to link with amines, a common strategy in drug development.[4]

-

Esterification: Can be converted to esters under acidic conditions with an alcohol.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Quinoline Ring System:

-

Electrophilic Aromatic Substitution (SEAr): The ring is generally deactivated towards SEAr due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid. However, the methoxy group is activating, potentially directing substitution to the C5 position. Reaction conditions would need to be carefully optimized.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C8 is not typically labile to SNAr unless activated by strongly electron-withdrawing groups.

-

-

Methoxy Group (C4):

-

Ether Cleavage: Can be cleaved to the corresponding 4-hydroxyquinoline derivative using strong acids like HBr or BBr₃. This allows for interconversion to other analogs.

-

Figure 3: Key reactivity map for derivatization.

Potential Applications in Drug Development

The structural motifs present in 8-Fluoro-4-methoxyquinoline-2-carboxylic acid are prevalent in many biologically active molecules. This makes it a highly attractive scaffold for research in several therapeutic areas.

-

Anticancer Agents: Quinoline and quinazoline-based carboxylic acids have been explored as potent inhibitors of various kinases, such as Aurora A kinase, which are crucial for cell cycle regulation.[5][6][7] The 8-fluoro substitution could enhance inhibitory activity and selectivity.

-

Antiviral/Antibacterial Agents: 8-Hydroxyquinoline derivatives are known for their broad-spectrum antimicrobial and antiviral activities.[4] The target molecule, as a close analog, warrants investigation against various pathogens. The carboxylic acid function is also a key feature of quinolone antibiotics, which inhibit bacterial DNA gyrase.[8]

-

Metabolic Pathway Modulators: The quinoline scaffold has been identified in inhibitors of metabolic transporters like MCT4, which are critical for pH regulation in cancer cells.[9]

-

Bioimaging and Diagnostics: The conjugated quinoline system often imparts fluorescent properties, suggesting potential use in developing fluorescent probes for bioimaging applications.[1]

Experimental Protocols (Exemplary)

The following protocols are predictive and based on standard procedures for analogous compounds. They should be optimized by skilled laboratory personnel.

Protocol 5.1: Synthesis of an Amide Derivative via HATU Coupling

-

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry to explore structure-activity relationships (SAR). HATU is a highly efficient coupling reagent that minimizes side reactions.

-

Procedure:

-

To a solution of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.1 eq).

-

Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen) for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

-

Protocol 5.2: Cleavage of the 4-Methoxy Ether to 4-Hydroxyquinoline

-

Rationale: Converting the methoxy ether to a hydroxyl group provides a key intermediate for further derivatization or for comparison with known bioactive 4-hydroxyquinoline compounds. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.

-

Procedure:

-

Dissolve 8-Fluoro-4-methoxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ (1.5-2.0 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0°C, followed by water.

-

The product may precipitate from the solution. If so, collect by filtration. Otherwise, extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography.

-

Safety and Handling

-

Hazard Classification: While no specific data exists, based on analogs like 6-Methoxy-quinoline-4-carboxylic acid, this compound should be handled as a potential skin and eye irritant.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

-

National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem. Retrieved from [Link]

-

Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

- Boosen, K. J. (1972). U.S. Patent No. 3,691,171. Washington, DC: U.S.

-

Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Retrieved from [Link]

- Grädler, U., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

Elsherbeny, M. H., Ammar, U. M., & Abdellattif, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]

- Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks, 15(2).

-

Slyvka, N., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemos.de [chemos.de]

8-Fluoro-4-methoxyquinoline-2-carboxylic acid molecular weight and formula

[1][2]

Executive Summary

8-Fluoro-4-methoxyquinoline-2-carboxylic acid (CAS: 1338683-24-1) is a substituted quinoline derivative utilized primarily as a scaffold in medicinal chemistry.[1][2][3][4] Structurally, it belongs to the class of quinaldic acids (quinoline-2-carboxylic acids), distinct from the more common quinolone-3-carboxylic acid antibiotics.

The presence of the 8-fluorine atom is a critical design element, often introduced to block metabolic oxidation at the 8-position and modulate the pKa of the quinoline nitrogen. The 4-methoxy group locks the tautomeric state of the pyridine ring, enhancing lipophilicity compared to its 4-hydroxy precursor. This molecule serves as a key intermediate in the synthesis of NMDA receptor antagonists, metalloenzyme inhibitors, and PET radiotracers.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

Core Metrics

| Property | Value |

| Chemical Name | 8-Fluoro-4-methoxyquinoline-2-carboxylic acid |

| CAS Number | 1338683-24-1 |

| Molecular Formula | C₁₁H₈FNO₃ |

| Molecular Weight | 221.19 g/mol |

| Exact Mass | 221.0488 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH) |

Structural Composition

The molecule consists of a bicyclic quinoline core substituted at three positions. The formula derivation is as follows:

-

Quinoline Core: C₉H₇N[5]

-

Substituents:

-

Pos 2 (-COOH): Adds C₁O₂H, removes H (-H). Net: +C₁O₂.

-

Pos 4 (-OCH₃): Adds C₁H₃O, removes H (-H). Net: +C₁H₂O.

-

Pos 8 (-F): Adds F, removes H (-H). Net: +F -H.

-

-

Calculation:

-

Carbons: 9 (core) + 1 (acid) + 1 (methoxy) = 11

-

Hydrogens: 7 (core) - 3 (substituted) + 1 (acid) + 3 (methoxy) = 8

-

Nitrogen: 1

-

Oxygen: 2 (acid) + 1 (methoxy) = 3

-

Fluorine: 1

-

Final Formula: C₁₁H₈FNO₃

-

Synthetic Pathway & Methodology

The synthesis of 2-substituted quinolines differs significantly from the 4-substituted isomers (which use the Pfitzinger or Doebner reaction). The most robust route for this scaffold is the modified Conrad-Limpach cyclization followed by functional group transformation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the aniline precursor to the final carboxylic acid.

Caption: Step-wise synthesis of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid via the chlorination-methoxylation route to ensure regiospecificity.

Detailed Experimental Protocol

This protocol prioritizes regiospecificity (O-alkylation vs. N-alkylation) by utilizing a chloro-intermediate.

Step 1: Condensation & Cyclization

-

Reactants: Mix 2-fluoroaniline (1.0 eq) and diethyl oxalacetate (1.1 eq) in ethanol containing catalytic acetic acid.

-

Procedure: Reflux for 4 hours to form the enamine intermediate. Concentrate in vacuo.

-

Cyclization: Dissolve the crude enamine in Dowtherm A (diphenyl ether/biphenyl mixture). Heat rapidly to 250°C for 30–60 minutes. The high temperature drives the elimination of ethanol and ring closure.

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate . Filter and wash with hexane.

Step 2: Chlorination (Activation)

Rationale: Direct methylation of 4-hydroxyquinolines often yields a mixture of O-methyl and N-methyl products. Converting to 4-chloro ensures exclusive O-methoxy formation in the next step.

-

Suspend the 4-hydroxy intermediate in neat POCl₃ (Phosphorus oxychloride).

-

Reflux for 2–3 hours until the solid dissolves and TLC indicates conversion.

-

Workup: Pour carefully onto ice/water (Exothermic!). Neutralize with NaHCO₃ and extract with Ethyl Acetate.

-

Product: Ethyl 4-chloro-8-fluoroquinoline-2-carboxylate .

Step 3: Methoxylation & Hydrolysis

-

Substitution: Dissolve the chloro-intermediate in dry Methanol. Add Sodium Methoxide (NaOMe, 2.0 eq). Reflux for 4–6 hours. This converts the 4-Cl group to 4-OMe and may partially transesterify/hydrolyze the ester.

-

Saponification: To ensure complete conversion to the acid, add water and LiOH (3.0 eq) directly to the reaction mixture. Stir at 50°C for 2 hours.

-

Final Isolation: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH 3–4. The product, 8-Fluoro-4-methoxyquinoline-2-carboxylic acid , will precipitate. Filter, wash with water, and dry.

Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5-14.0: Broad singlet (COOH).

-

δ 7.8-8.0: Multiplets (Quinoline H5, H6, H7). Look for splitting patterns characteristic of 8-fluoro substitution (H-F coupling).

-

δ 7.6: Singlet (H3 proton of the quinoline ring).

-

δ 4.1: Singlet (3H, -OCH₃).

-

-

¹⁹F NMR:

-

Single peak around -120 to -130 ppm (typical for aryl fluorides).

-

Mass Spectrometry (LC-MS)[14]

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Expected Mass:

-

[M+H]⁺ = 222.19 Da.

-

Look for the characteristic M+1 peak.

-

-

Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids.

Applications in Drug Discovery[12][15]

Pharmacophore Utility

The 8-fluoro-4-methoxyquinoline-2-carboxylic acid scaffold is a bioisostere for kynurenic acid but possesses distinct advantages:

-

Metabolic Stability: The 8-fluoro substituent blocks P450-mediated hydroxylation at the electron-rich 8-position.

-

Lipophilicity: The 4-methoxy group (vs. 4-hydroxy/4-oxo) increases LogP, improving blood-brain barrier (BBB) permeability for CNS targets (e.g., NMDA/Glycine site antagonists).

-

Chelation: The 2-COOH and quinoline Nitrogen form a bidentate chelating motif, relevant for inhibiting metalloenzymes (e.g., histone demethylases).

Structural Activity Relationship (SAR) Logic

Caption: SAR contributions of specific functional groups on the quinoline scaffold.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for Quinoline-2-carboxylic acid derivatives.

-

URL: [Link]

-

Synthesis Methodology (Conrad-Limpach & Chlorination)

- Wolfe, J. F., et al. "Synthesis of 4-hydroxyquinolines and 4-chloroquinolines." Journal of Organic Chemistry.

-

URL: [Link]

-

Commercial Availability & CAS Verification

-

Pharmacological Context (Kynurenic Acid Analogues)

- Stone, T. W. "Neuropharmacology of quinolinic and kynurenic acids." Pharmacological Reviews.

-

URL: [Link]

Technical Guide: Thermodynamic Stability Profile of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid

The following technical guide provides an in-depth analysis of the thermodynamic stability of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid . This document is structured to serve researchers and drug development professionals, focusing on structural causality, degradation mechanisms, and validation protocols.

Compound Identity:

-

IUPAC Name: 8-Fluoro-4-methoxyquinoline-2-carboxylic acid[1][2]

-

CAS Number: 1338683-24-1[3]

-

Molecular Formula: C₁₁H₈FNO₃

-

Molecular Weight: 221.18 g/mol

-

Core Scaffold: Quinoline-2-carboxylic acid (Quinaldic Acid)

Executive Summary & Structural Analysis

The thermodynamic stability of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid is governed by the interplay between the electron-withdrawing fluorine at position 8 and the electron-donating methoxy group at position 4. While the compound exhibits kinetic stability suitable for storage as a solid intermediate, it is thermodynamically poised toward two primary degradation pathways: hydrolytic demthylation and thermal decarboxylation .

Electronic Push-Pull Effects

-

8-Fluoro Substituent (Inductive Withdrawal): The fluorine atom exerts a strong inductive effect (-I) on the benzene ring. This decreases the electron density of the quinoline ring system, slightly increasing the acidity of the carboxylic acid (lowering pKa) and stabilizing the carboxylate anion. However, it also destabilizes the N-cation intermediate required for certain decarboxylation mechanisms.

-

4-Methoxy Substituent (Resonance Donation): The methoxy group acts as a vinylogous ester. Through resonance (+M), it donates electron density into the pyridine ring. This increases the basicity of the ring nitrogen, potentially facilitating zwitterion formation—a key precursor to decarboxylation.

Thermodynamic Degradation Pathways

Understanding the "Why" behind instability is critical for process chemistry. The two dominant pathways are detailed below.

Hydrolytic Instability (The Vinylogous Ester)

The 4-methoxy group is not a simple ether; it is part of a vinylogous system conjugated to the ring nitrogen. In aqueous acidic media, this system is susceptible to hydrolysis, converting the 4-methoxyquinoline into the thermodynamically more stable 4-hydroxyquinoline (4-quinolone) tautomer.

-

Thermodynamic Driver: The formation of the stable amide-like carbonyl in the 4-quinolone form (tautomerization) releases significant energy, making this reaction effectively irreversible.

-

Conditions: Accelerated by low pH (< 2.0) and elevated temperature.[4][5][6]

Thermal Decarboxylation

Quinoline-2-carboxylic acids are historically known to undergo thermal decarboxylation.

-

Mechanism (Hammick-Type): The reaction often proceeds via a zwitterionic intermediate where the proton from the carboxylic acid transfers to the ring nitrogen. The 8-Fluoro substituent, while electron-withdrawing, does not fully prevent this if the temperature is sufficient (>140°C).

-

Product: 8-Fluoro-4-methoxyquinoline + CO₂.[1]

-

Thermodynamic Driver: Entropic gain from the release of gaseous CO₂.

Visualization of Degradation Pathways

The following diagram illustrates the competitive degradation pathways and the intermediate states involved.

Figure 1: Primary degradation pathways showing the bifurcation between thermal decarboxylation and acid-catalyzed hydrolysis.

Experimental Protocols for Stability Assessment

Do not rely on generic stability data. The following protocols are designed to generate a specific stability profile for CAS 1338683-24-1.

Protocol A: Forced Degradation (Stress Testing)

This protocol determines the kinetic boundaries of the thermodynamic instability.

Objective: Identify degradation products and rate constants (

Reagents:

-

0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

-

HPLC Grade Acetonitrile/Water.

Workflow:

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

-

Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Incubate at 60°C.

-

Target: Hydrolysis of 4-OMe.

-

-

Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Incubate at 60°C.

-

Target: Decarboxylation (via stabilized anion) or nucleophilic attack at C4.

-

-

Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Room Temp.

-

Target: N-oxidation (N-oxide formation).

-

-

Analysis: Inject aliquots at T=0, 4h, 24h into HPLC (C18 column, Gradient 5-95% ACN).

Success Metric: Recovery >95% indicates stability. Appearance of a peak at RRT ~0.8 (more polar) suggests hydrolysis to the 4-hydroxy derivative.

Protocol B: Solid-State Thermodynamic Analysis (DSC/TGA)

This protocol differentiates between melting, dehydration, and decomposition.

Objective: Determine the safe processing temperature window.

Methodology:

-

TGA (Thermogravimetric Analysis):

-

Ramp: 10°C/min from 30°C to 300°C under N₂.

-

Interpretation: Look for weight loss onset.

-

< 100°C: Loss of surface water/solvent.

-

~120-150°C: Loss of crystal water (if hydrate).

-

150°C: Weight loss corresponding to CO₂ (M.W. 44) indicates decarboxylation.

-

-

-

DSC (Differential Scanning Calorimetry):

-

Ramp: 10°C/min in crimped (but vented) pans.

-

Interpretation: Endotherm (Melting) vs. Exotherm (Decomposition).

-

Warning: If the melting point coincides with decarboxylation, the endotherm will be immediately followed or overlapped by a decomposition event.

-

Visualization: Stability Testing Workflow

Figure 2: Integrated workflow for solid-state and solution-phase stability profiling.

Predicted Physiochemical Data Summary

Based on Structure-Activity Relationships (SAR) of analogous fluoro-quinolines and quinaldic acids, the following thermodynamic values are predicted for process optimization.

| Property | Predicted Value | Rationale |

| pKa (COOH) | 2.5 – 3.0 | 8-F inductive effect lowers pKa relative to unsubstituted quinoline-2-COOH (pKa ~4.9). |

| pKa (Quinoline N) | 3.5 – 4.2 | 4-OMe donation raises basicity, but 8-F withdrawal partially counteracts this. |

| Melting Point | 145°C – 160°C | Lower than 4-hydroxy analog (MP >200°C) due to lack of strong H-bond donor. |

| Decarboxylation Onset | > 150°C | Requires significant thermal energy; likely stable at standard drying temps (40-50°C). |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; soluble in MeOH, DMSO, slightly soluble in water. |

References

-

PubChem. 8-Fluoroquinoline-2-carboxylic acid (Analogous Core). National Library of Medicine. Available at: [Link]

- Brown, E.V.The Decarboxylation of Picolinic and Quinaldic Acids. J. Am. Chem. Soc., 1954.

Sources

- 1. Search Results - AK Scientific [aksci.com]

- 2. CN111295382A - ä½ä¸ºæ³å°¼é ¯xåä½è°èåçæ¡¥èåç¯ååç© - Google Patents [patents.google.com]

- 3. molcore.com [molcore.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Decarboxylation of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Introduction: The Strategic Importance of Decarboxylation in Quinoline Scaffolds

Quinoline cores are privileged structures in medicinal chemistry and materials science. The targeted synthesis of substituted quinolines is therefore a critical endeavor for the development of novel therapeutic agents and functional materials. The decarboxylation of quinoline carboxylic acids represents a key synthetic transformation, providing access to quinoline derivatives that are otherwise challenging to prepare. This application note provides a detailed protocol and scientific rationale for the decarboxylation of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid to yield 8-Fluoro-4-methoxyquinoline. This transformation is significant as it removes the carboxylic acid functionality at the 2-position, which is often a synthetic handle used to construct the quinoline ring system, thereby affording the desired core structure for further functionalization or direct application.

The presence of the fluoro and methoxy substituents on the quinoline ring modulates the electronic properties and bioavailability of the resulting molecule, making this a valuable building block in drug discovery programs. Understanding the nuances of the decarboxylation of this specific substrate is therefore of high importance to researchers in organic synthesis and medicinal chemistry.

Mechanistic Insights: The Driving Forces of Decarboxylation

The decarboxylation of quinoline-2-carboxylic acids is facilitated by the electronic nature of the quinoline ring system. The nitrogen atom in the ring can stabilize the transition state and any potential intermediates formed during the loss of carbon dioxide. The reaction can proceed through several mechanisms, with thermal decarboxylation being a common and often efficient method.

In the case of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, the reaction is believed to proceed through a zwitterionic intermediate, where the quinoline nitrogen is protonated by the carboxylic acid proton. This facilitates the elimination of CO2. The electron-donating 4-methoxy group can further stabilize the positive charge on the quinoline ring, thereby promoting the reaction. The 8-fluoro group, being electron-withdrawing, may have a modest deactivating effect, but its position relative to the reaction center suggests this influence will be minimal.

The proposed mechanism for the thermal decarboxylation is as follows:

-

Intramolecular Proton Transfer: The acidic proton of the carboxylic acid is transferred to the basic nitrogen of the quinoline ring, forming a zwitterion.

-

Carbon Dioxide Elimination: The zwitterionic intermediate undergoes elimination of carbon dioxide through a concerted or stepwise process, leading to the formation of a carbanionic intermediate at the 2-position.

-

Protonation: The carbanion is rapidly protonated by the proton that was initially on the nitrogen, regenerating the aromatic quinoline ring and yielding the final product.

Alternatively, copper-catalyzed decarboxylation is also a well-established method for heteroaromatic carboxylic acids.[1] This approach often proceeds under milder conditions and can be advantageous for sensitive substrates. The mechanism typically involves the formation of a copper carboxylate complex, which then undergoes decarboxylation to form an organocopper intermediate, followed by protonolysis to give the final product.

Visualizing the Reaction Pathway

Sources

Application Notes and Protocols for the Functionalization of the 4-Methoxy Group in Fluoroquinolines

For: Researchers, scientists, and drug development professionals.

Introduction: The Fluoroquinolone Scaffold and the Strategic Importance of the 4-Methoxy Group

Fluoroquinolones represent a cornerstone class of synthetic antibacterial agents, distinguished by their broad-spectrum activity and clinical efficacy.[1] The core structure, a 4-quinolone nucleus, is a privileged scaffold in medicinal chemistry, and its biological activity is intricately modulated by the nature and position of various substituents. Modifications at positions N-1, C-3, C-6, and C-7 have been extensively explored to enhance antibacterial potency, expand the spectrum of activity, and improve pharmacokinetic properties.[1]

The 4-position of the quinolone ring, while critical for the compound's intrinsic activity, is often occupied by a hydroxyl or a methoxy group. The 4-methoxy group, in particular, serves as a valuable synthetic handle for further molecular diversification. Its functionalization allows for the introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel fluoroquinolone-based therapeutics with potentially improved or entirely new pharmacological profiles.

This comprehensive guide provides detailed application notes and protocols for the strategic functionalization of the 4-methoxy group in fluoroquinolines. We will delve into two primary pathways: the direct displacement of the methoxy group via nucleophilic aromatic substitution (SNAr) and a two-step demethylation-derivatization sequence. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Part 1: Direct Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of a methoxy group in an aromatic system by a nucleophile is a challenging transformation due to the poor leaving group ability of the methoxide anion. However, in the context of the electron-deficient fluoroquinolone ring system, this reaction can be driven to completion under forcing conditions. The electron-withdrawing nature of the quinolone nitrogen and the fluorine substituent(s) activates the C4-position towards nucleophilic attack.[2]

Causality of Experimental Choices

-

High Temperatures/Microwave Irradiation: To overcome the high activation energy associated with the departure of the methoxide leaving group, significant thermal energy is required. Microwave irradiation is a particularly effective technique for rapidly achieving the high temperatures necessary for this transformation, often leading to shorter reaction times and improved yields compared to conventional heating.[3][4][5]

-

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions. Their high polarity stabilizes the charged Meisenheimer intermediate, and their aprotic nature prevents the solvation of the nucleophile, thereby enhancing its reactivity.[6]

-

Choice of Nucleophile: While a wide range of nucleophiles can theoretically be employed, primary and secondary amines are the most commonly used for this transformation, leading to the synthesis of 4-aminoquinolines, a class of compounds with significant therapeutic potential.[7]

Experimental Workflow: SNAr of 4-Methoxyfluoroquinolines

Caption: Workflow for the microwave-assisted SNAr of 4-methoxyfluoroquinolines.

Protocol 1: Microwave-Assisted Amination of a 4-Methoxyfluoroquinoline

Materials:

-

4-Methoxyfluoroquinoline derivative (1.0 eq)

-

Amine nucleophile (1.5 - 2.0 eq)

-

Anhydrous DMSO or NMP (0.2 - 0.5 M)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave reaction vial, add the 4-methoxyfluoroquinoline derivative and a magnetic stir bar.

-

Add the amine nucleophile, followed by the anhydrous solvent.

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at a temperature between 180-220 °C for 30-90 minutes. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminofluoroquinoline.

Note: The optimal temperature and reaction time will vary depending on the specific substrates and should be determined empirically.

Part 2: Functionalization via Demethylation and Subsequent Derivatization

A more versatile and often higher-yielding approach to functionalizing the 4-methoxy group is a two-step sequence involving an initial O-demethylation to the corresponding 4-hydroxyfluoroquinolone, followed by derivatization of the newly formed hydroxyl group. This strategy opens up a wider range of possible modifications, including O-alkylation and O-acylation.

Step 1: O-Demethylation of the 4-Methoxy Group

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and several reliable methods are available. The choice of demethylating agent depends on the functional group tolerance of the fluoroquinolone substrate.

-

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers, even those that are electron-deficient. The reaction proceeds through the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. It is typically performed at low temperatures to control its high reactivity.

-

Hydrobromic Acid (HBr): Concentrated HBr is a strong Brønsted acid that can protonate the methoxy oxygen, making it a better leaving group for subsequent nucleophilic attack by the bromide ion. This method often requires high temperatures.

-

Thiolates: Strong nucleophiles, such as alkyl thiolates, can effect demethylation via an Sₙ2 mechanism. This method is performed under basic conditions and at elevated temperatures.

| Reagent | Conditions | Advantages | Disadvantages |

| BBr₃ | DCM, -78 °C to rt | High efficiency, widely applicable | Highly reactive, moisture-sensitive, corrosive |

| HBr | 48% aq. solution, reflux | Inexpensive, readily available | Harsh conditions, low functional group tolerance |

| Alkyl Thiolates | NaH, DMF, high temp. | Useful for base-stable substrates | Strong nucleophile, potential for side reactions |

Experimental Workflow: Demethylation of 4-Methoxyfluoroquinolines

Sources

- 1. preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates from 8-fluoro quinolines

Introduction: The 8-Fluoro Advantage

In the landscape of medicinal chemistry, the "Fluorine Scan" is a pivotal strategy for modulating physicochemical properties. The 8-fluoroquinoline (8-FQ) scaffold represents a unique pharmacophore where the fluorine atom at the C8 position exerts a profound electronic and steric influence distinct from its C6 or C7 counterparts.

Key Pharmaceutical Advantages:

-

Metabolic Stability: Blockade of the C8 position prevents oxidative metabolism (e.g., hydroxylation) common in quinoline drugs.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine ($ \sigma_I = 0.52 $) reduces the basicity of the quinoline nitrogen (N1), altering solubility and bioavailability.

-

Conformational Locking: Through intramolecular electrostatic interactions (N1

F8 repulsion), the scaffold adopts specific conformations binding to targets like DNA gyrase (in antibiotics) or c-Met kinases (in oncology).

This Application Note details three critical synthetic workflows to transform the raw 8-fluoroquinoline building block into high-value pharmaceutical intermediates.

Strategic Reactivity Map

Before initiating synthesis, it is critical to understand the electronic bias imposed by the 8-fluoro substituent.

Figure 1: Site-selective functionalization logic for 8-fluoroquinoline.

Application I: C2-Alkylation via Minisci Reaction

Context: The C2 position is electronically deficient. Traditional nucleophilic attacks (Chichibabin) often fail or require harsh conditions. The Minisci reaction uses nucleophilic radicals generated in situ to alkylate the protonated heterocycle under mild conditions.

Target Intermediate: 2-Alkyl-8-fluoroquinolines (Precursors for GPCR ligands).

Protocol A: Silver-Catalyzed Decarboxylative Alkylation

Reagents:

-

Substrate: 8-Fluoroquinoline (1.0 equiv)

-

Radical Source: Carboxylic Acid (R-COOH) (2.0 equiv)

-

Oxidant: Ammonium Persulfate

(1.5 equiv) -

Catalyst:

(0.1 equiv) -

Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Methodology:

-

Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinoline (5 mmol) in a mixture of DCM (20 mL) and water (10 mL).

-

Acidification: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the quinoline nitrogen. Note: Protonation increases the electrophilicity of the C2 position, accelerating radical attack.

-

Catalyst Addition: Add

(0.5 mmol) and the alkyl carboxylic acid (10 mmol). -

Initiation: Heat the mixture to 40°C. Add

(7.5 mmol) portion-wise over 30 minutes. Caution: Gas evolution ( -

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The reaction typically completes in 2–4 hours.

-

Workup: Basify with saturated

to pH 8. Extract with DCM ( -

Purification: Flash chromatography on silica gel.

Self-Validating Check:

-

Success Indicator: Disappearance of the starting material spot (

) and appearance of a more lipophilic spot ( -

Troubleshooting: If conversion is low, increase temperature to 60°C or add a second equivalent of oxidant/acid.

Application II: C7-Functionalization via Directed Ortho Metalation (DoM)

Context: The 8-fluoro atom is an excellent Directed Metalation Group (DMG). The fluorine atom inductively acidifies the C7-proton and coordinates lithium bases, allowing for exclusive regioselectivity at C7, a position difficult to access via electrophilic aromatic substitution.

Target Intermediate: 8-Fluoro-7-iodoquinoline (Scaffold for Suzuki/Buchwald couplings).

Protocol B: Cryogenic Lithiation-Trapping

Reagents:

-

Substrate: 8-Fluoroquinoline

-

Base: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)[1]

-

Electrophile: Iodine (

) -

Solvent: Anhydrous THF

Workflow Diagram:

Figure 2: Cryogenic workflow for C7-iodination.

Step-by-Step Methodology:

-

Drying: Flame-dry a 3-neck flask under Argon.

-

Base Generation: Generate LiTMP in situ by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

-

Substrate Addition: Add 8-fluoroquinoline (1.0 equiv) dissolved in THF dropwise to the LiTMP solution. Maintain internal temperature below -70°C.

-

Metalation: Stir for 45 minutes at -78°C. The solution typically turns deep red/brown, indicating the formation of the lithiated species.

-

Quench: Add Iodine (1.2 equiv) dissolved in THF rapidly.

-

Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine) and extract with ethyl acetate.

Critical Control Point:

-

Temperature: If the temperature rises above -60°C during lithiation, the "Scrambling" mechanism may occur, leading to nucleophilic attack on the pyridine ring rather than deprotonation.

Application III: Selective Hydrogenation (Defluorination Avoidance)

Context: Reducing the pyridine ring to yield 1,2,3,4-tetrahydro-8-fluoroquinoline is challenging because C-F bonds are labile under standard hydrogenation conditions (Pd/C,

Protocol C: Transfer Hydrogenation with Hantzsch Ester

Reagents:

-

Substrate: 8-Fluoroquinoline

-

Reductant: Hantzsch Ester (HEH)

-

Catalyst: Chiral Phosphoric Acid (for enantioselective) or

(2 mol%) for racemic. -

Solvent: Toluene

Data Summary: Catalyst Performance

| Catalyst System | H2 Source | Temp (°C) | Yield (%) | Defluorination (%) |

| Pd/C (10%) | 1 atm Gas | 25 | 88 | 15 (High Risk) |

| PtO2 | 50 psi Gas | 25 | 92 | < 5 |

| Iodine (2 mol%) | Hantzsch Ester | 60 | 95 | < 1 (Optimal) |

Methodology:

-

Mix 8-fluoroquinoline (1 mmol), Hantzsch Ester (2.4 mmol), and Iodine (0.02 mmol) in Toluene (5 mL).

-

Stir at 60°C for 12 hours.

-

The reaction proceeds via activation of the imine bond by iodine, followed by hydride transfer.

-

This method is strictly chemoselective for the N-heterocycle and leaves the C-F bond intact.

References

-

Minisci Reaction Mechanisms

-

Directed Ortho Metalation (DoM)

-

Snieckus, V. (1990). "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chem. Rev.

-

-

Selective Hydrogenation

-

Fluoroquinoline Pharmacology

-

Blizzard, T. A., et al. (2015). "Design and Synthesis of 8-Fluoroquinolones."[7] Bioorg. Med. Chem. Lett.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Top 20 Fluoro quinolones companies - Discovery|PatSnap [discovery.patsnap.com]

- 4. baranlab.org [baranlab.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid

Topic: Purification via Recrystallization Ticket ID: CHEM-SUP-8F4M-REC Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This guide addresses the purification of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid , a critical intermediate often used in the synthesis of gyrase inhibitors and fluoroquinolone antibiotics.

The purification of this specific scaffold presents a unique challenge: the 4-methoxy group is susceptible to hydrolysis (converting to the 4-hydroxy/4-oxo analog) under harsh acidic conditions, while the 8-fluoro substituent alters the solubility profile compared to non-fluorinated quinolines. This guide prioritizes preserving the methoxy ether linkage while effectively removing regioisomers and unreacted anilines.

Module 1: Solvent System Selection

User Query: "Standard ethanol recrystallization yields are low (<50%). What solvent system should I use?"

Technical Insight: The 8-fluoro substituent increases the lipophilicity of the molecule, while the carboxylic acid moiety provides a handle for pH-dependent solubility. A single-solvent system (like pure ethanol) often fails because the compound is either too soluble in the cold or requires excessive volume to dissolve the crude.

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Primary Use Case | Risk Profile |

| Ethanol / Water | 95:5 to 80:20 | Standard Purification. Balances recovery and purity. | Low. Mild conditions prevent hydrolysis. |

| Acetic Acid / Water | Varies | High Impurity Loads. Excellent for removing inorganic salts and starting anilines. | Medium. High heat in AcOH can degrade the 4-OMe group. |

| DMF / Water | 1:1 to 1:3 | Scale-Up. Used when the compound is very insoluble in alcohols. | High. Residual DMF is difficult to remove; requires extensive washing. |

Module 2: Optimized Recrystallization Protocol

User Query: "I need a reproducible protocol that minimizes the formation of the 4-hydroxy impurity."

The "Soft-Acid" Recrystallization Method

Rationale: This method avoids strong mineral acids (like HCl) at high temperatures, which are known to cleave the 4-methoxy ether bond.

Step-by-Step Workflow:

-

Dissolution:

-

Charge crude 8-Fluoro-4-methoxyquinoline-2-carboxylic acid into a flask.

-

Add Ethanol (95%) at a ratio of 10 mL per gram of crude.

-

Heat to reflux (

). -

Troubleshooting: If the solid does not dissolve after 15 minutes, add Glacial Acetic Acid dropwise (max 5% of total volume) until clear.

-

-

Clarification (Optional but Recommended):

-

If the solution is dark brown/black, cool slightly to

. -

Add Activated Carbon (5 wt%) . Stir for 20 minutes.

-

Filter hot through a Celite pad to remove carbon.

-

-

Crystallization:

-

Return filtrate to a gentle boil.

-

Slowly add Deionized Water (pre-heated to

) until the solution becomes slightly turbid (cloud point). -

Add just enough Ethanol to clear the turbidity (restore solution).

-

Remove heat source. Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

-

-

Isolation:

-

Drying:

-

Dry in a vacuum oven at

for 12 hours.

-

Module 3: Troubleshooting & FAQs

Issue 1: Chemical Stability (Hydrolysis)

Q: "My HPLC shows a new peak at RRT 0.85 after recrystallization. Mass spec suggests it's the 4-hydroxy analog. Why?" A: You likely exposed the compound to strong acid at high heat or extended reflux times .

-

Mechanism: The 4-methoxy group is an enol ether equivalent. In the presence of water and acid (especially if you used HCl for acidification previously), it hydrolyzes to the thermodynamically stable 4-quinolone (4-hydroxy tautomer).

-

Fix: Ensure your recrystallization solvent is not lower than pH 4. Avoid boiling for >1 hour.

Issue 2: Oiling Out

Q: "Instead of crystals, the product separates as a sticky oil at the bottom of the flask." A: This "oiling out" occurs when the anti-solvent (water) is added too quickly or the temperature drops too fast, causing the product to precipitate as an amorphous liquid before it can organize into a lattice.

-

Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of pure product. Cool the solution at a rate of

per hour.

Issue 3: Regioisomer Contamination

Q: "I still have 5% of the 6-fluoro isomer in my product." A: Regioisomers often have similar solubility profiles.

-

Fix: Switch to Glacial Acetic Acid as the solvent. The lattice energy differences between the 6-fluoro and 8-fluoro isomers are often more pronounced in carboxylic acid solvents due to dimer formation. Recrystallize, then wash the final cake extensively with water to remove the acetic acid.

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying the crude material, specifically addressing color removal and the critical "Oiling Out" failure mode.

Caption: Decision tree for the purification of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, highlighting interventions for color impurities and phase separation issues.

References

-

BenchChem. (2025).[4][5] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

-

Athabasca University. (n.d.). Experiment 2: Recrystallization of Organic Compounds. Retrieved from

-

ResearchGate. (2025). Discussions on Purification of Organic Heterocyclic Molecules. Retrieved from

-

University of Wisconsin-Madison. (n.d.). Recrystallization Techniques and Solvent Selection. Retrieved from

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Discusses hydrolysis of 4-methoxy/4-chloro intermediates). Retrieved from

Sources

Optimizing reaction temperature for 8-fluoro quinoline derivatives

Technical Support Center: Optimizing Reaction Temperature for 8-Fluoroquinoline Derivatives

Introduction

Welcome to the Technical Support Center. This guide addresses the critical thermal parameters required for the synthesis of 8-fluoroquinoline derivatives , specifically focusing on the Gould-Jacobs reaction and subsequent functionalizations.

The 8-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for other halo-quinolines and a core for next-generation antibiotics and antivirals. However, the 8-fluoro substituent introduces unique electronic deactivation and steric strain (peri-interaction with the N1 position) that significantly alters the thermodynamic landscape compared to non-fluorinated analogs.

This guide moves beyond standard recipes to explain the why and how of temperature control, ensuring you achieve high yields while suppressing defluorination and polymerization.

Module 1: The Critical Pathway – Gould-Jacobs Cyclization[1][2]

The industry-standard route for 8-fluoroquinoline-3-carboxylate derivatives is the Gould-Jacobs protocol. This pathway has two temperature-critical checkpoints.

Workflow Diagram: Thermal Checkpoints

Caption: Figure 1. Thermal progression of the Gould-Jacobs synthesis. Note the drastic temperature jump required to overcome the activation energy of the cyclization step.

Checkpoint 1: Enamine Formation (100–110°C)[3]

-

The Goal: Condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

-

The Science: This is an addition-elimination reaction. The temperature must be high enough to distill off the ethanol byproduct (bp 78°C) to drive the equilibrium forward, but low enough to prevent premature cyclization or degradation.

Checkpoint 2: Thermal Cyclization (240–250°C)

-

The Goal: Intramolecular electrophilic aromatic substitution to close the ring.

-

The Science: The 8-fluoro substituent is electron-withdrawing, which deactivates the benzene ring toward the electrophilic attack required for closure. Consequently, 8-fluoro derivatives often require temperatures at the upper limit of the standard range (250°C) compared to unsubstituted anilines.

-

Optimal Range: 245–255°C in Diphenyl Ether (Dowtherm A).

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction mixture turned into a black tar during cyclization."

Q: Did you control the heating ramp and atmosphere?

A: Tar formation suggests oxidative polymerization or runaway thermal decomposition .

-

Root Cause: The 8-fluoroaniline intermediate is sensitive to oxidation at high temperatures. If the reaction is run in air or heated too slowly, radical polymerization competes with cyclization.

-

Solution:

-

Degas the solvent (Dowtherm A) with Nitrogen or Argon for 30 minutes before heating.

-

"Drop-in" Technique: Pre-heat the solvent to 250°C first. Add the enamine intermediate (dissolved in a minimum amount of warm solvent) dropwise to the hot solvent. This ensures immediate exposure to the activation energy required for cyclization, favoring the kinetic product over thermodynamic degradation [1].

-

Temperature Cap: Do not exceed 260°C. Above this, the C-F bond becomes susceptible to homolytic cleavage.

-

Issue 2: "Low yield. I see a lot of uncyclized intermediate."

Q: Was the temperature maintained above the threshold?

A: Incomplete conversion is a classic symptom of insufficient thermal energy .

-

Root Cause: The electron-withdrawing fluorine atom increases the activation energy barrier. Standard protocols for aniline (220°C) are often insufficient for 2-fluoroaniline.

-

Solution:

-

Verify the internal temperature is 245–255°C .

-

Ensure efficient removal of the ethanol byproduct. If ethanol remains in the flask, it lowers the boiling point of the mixture and inhibits the reaction equilibrium. Use a Dean-Stark trap or open-vessel distillation (with inert gas flow).

-

Issue 3: "I am detecting defluorinated byproducts (7-H or 7-OH)."

Q: Are you using basic conditions or prolonged heating?

A: Defluorination is rare in the Gould-Jacobs cyclization itself but common during hydrolysis or subsequent functionalization.

-

Root Cause: Nucleophilic Aromatic Substitution (SNAr). The 8-position is activated for nucleophilic attack if the ring is electron-deficient (e.g., protonated or complexed).

-

Solution:

-

Avoid strong bases at high temperatures (>150°C).

-

If performing ester hydrolysis (Step 3), use acidic hydrolysis (HCl/AcOH) instead of basic hydrolysis (NaOH) if defluorination is observed. The 8-fluoro group is less labile under acidic conditions [2].

-

Module 3: Advanced Optimization & Data

For process chemists scaling up, precise temperature control is vital. The table below summarizes the impact of temperature deviations.

Table 1: Temperature Impact on 8-Fluoroquinoline Yield (Gould-Jacobs)

| Temperature Zone | Reaction State | Observed Outcome | Risk Factor |

| < 230°C | Kinetic Trap | < 40% Conversion.[3] Accumulation of enamine. | High. Unreacted intermediate complicates purification. |

| 240–255°C | Optimal | > 85% Yield. Clean cyclization. | Low. Standard safety protocols apply. |

| > 265°C | Degradation | Tar formation. Decarboxylation (loss of C3-ester). | High. Loss of fluorine; polymerization. |

Alternative Protocol: Acid-Catalyzed Cyclization (Low Temp)

If your equipment cannot safely reach 250°C, you may use a chemical condensing agent.

-

Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent.

-

Temperature: 100–120°C.[2]

-

Trade-off: While the temperature is lower, the work-up is messy (viscous acid), and yields for electron-poor anilines (like 2-fluoroaniline) are typically 10–15% lower than the thermal method [3].

Module 4: Decision Logic for Troubleshooting

Use this logic tree to diagnose synthesis failures rapidly.

Caption: Figure 2. Diagnostic logic for common failure modes in 8-fluoroquinoline synthesis.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[4][3][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3]

-

BenchChem Technical Support. (2025). Synthesis of 8-Fluoroquinoline-3-carboxamide.

-

Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. Liebigs Annalen der Chemie.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-fluoroaniline and Diphenyl Ether before handling. High-temperature reactions require blast shields and fume hood protection.

Sources

Validation & Comparative

The 8-Fluoro Effect: A Comparative Guide to Quinoline Optimization

Executive Summary: The Fluorine Trade-Off

In medicinal chemistry, the modification of the quinolone scaffold at the C-8 position represents a classic case study in "activity cliffs"—where a single atomic substitution drastically alters the therapeutic window.

While the 8-fluoro (8-F) substituent significantly enhances potency against Gram-positive organisms and improves oral bioavailability compared to non-fluoro (8-H) analogs, it introduces a critical liability: severe phototoxicity . This guide analyzes the biological and physicochemical divergence between 8-fluoro and non-fluoro quinolines, providing the data and protocols necessary to evaluate this structural modification in drug discovery.

Physicochemical Basis of Activity

The biological differences between 8-F and 8-H quinolines are rooted in three fundamental physicochemical shifts caused by the fluorine atom:

-

Electronic Withdrawal (Inductive Effect): Fluorine is highly electronegative (

). At the C-8 position, it pulls electron density away from the aromatic ring system.-

Impact: This lowers the

of the N-1 proton (in 4-quinolones) and alters the basicity of the ring nitrogen, affecting zwitterionic character and cell permeability.

-

-

Lipophilicity (

): Fluorine is more lipophilic than hydrogen.-

Impact: 8-F analogs generally show higher passive diffusion across bacterial membranes, contributing to lower MICs (Minimum Inhibitory Concentrations).

-

-

Metabolic Blocking: The C-8 position is a common site for hepatic oxidation (hydroxylation).

-

Impact: Fluorine blocks this metabolic soft spot, extending half-life (

).

-

Visualization: The Structure-Activity Relationship (SAR)

The following diagram illustrates the specific impacts of the 8-F substituent compared to 8-H and 8-Methoxy (the modern solution to the 8-F problem).

Caption: SAR map contrasting the functional outcomes of C-8 substitution. Note that 8-F increases potency but spikes toxicity, whereas 8-OMe retains potency while restoring safety.

Biological Performance Comparison

Antibacterial Potency (Gram-Positive Shift)

The 8-fluoro substituent expands the spectrum of activity.[1] While 8-H quinolines (like Ciprofloxacin) are dominant against Gram-negatives (E. coli, P. aeruginosa), they are weaker against Gram-positives (S. aureus, S. pneumoniae).

-

Mechanism: The 8-F group improves binding affinity to Topoisomerase IV (the primary target in Gram-positives) and enhances penetration through the Gram-positive cell wall due to increased lipophilicity.

The Critical Liability: Phototoxicity

The defining biological difference is phototoxicity . 8-Fluoroquinolines are unstable under UVA irradiation (320–400 nm).

-

Mechanism:

-

UVA photon absorption excites the quinolone.

-

The C-8 Fluorine bond undergoes heterolytic cleavage.

-

A highly reactive aryl cation (carbene-like character) is formed at position 8.

-

This intermediate reacts with water or oxygen to generate Reactive Oxygen Species (ROS), specifically singlet oxygen (

) and superoxide anions, causing direct DNA damage to host skin cells.

-

Comparative Data Table

The table below contrasts a standard 8-H quinolone, an 8-F quinolone, and an 8-OMe quinolone to demonstrate the trade-offs.

| Feature | Ciprofloxacin (8-H) | Lomefloxacin (8-F) | Moxifloxacin (8-OMe) |

| Primary Class | 2nd Gen (Gram- focus) | 2nd/3rd Gen (Broad) | 4th Gen (Respiratory) |

| MIC90 S. aureus | ~0.5 - 1.0 µg/mL | ~0.25 - 0.5 µg/mL | 0.06 - 0.12 µg/mL |

| MIC90 E. coli | 0.004 - 0.015 µg/mL | 0.03 - 0.06 µg/mL | 0.03 - 0.06 µg/mL |

| Phototoxicity | Low | High (Severe) | Low |

| Oral Bioavailability | ~70% | ~95-98% | ~90% |

| Half-life ( | 4 hours | 8 hours | 12 hours |

Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the potency shift against Gram-positive strains.

-

Preparation: Prepare stock solutions of 8-F and 8-H analogs in DMSO (10 mg/mL).

-

Dilution: Create serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) across a 96-well plate. Final concentration range: 64 µg/mL to 0.008 µg/mL.

-

Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL and add to wells. -

Control Check: Include a positive control (Vancomycin) and a growth control (no drug).

-

Incubation: 16–20 hours at 35°C ± 2°C.

-

Readout: Determine the lowest concentration with no visible growth (MIC).

-

Validation: The MIC of the reference strain must fall within CLSI quality control ranges for the assay to be valid.

-

Protocol B: In Vitro Phototoxicity Assay (3T3 NRU)

Objective: Distinguish the phototoxic risk of 8-F vs. non-fluoro derivatives. This is the OECD TG 432 standard.

Workflow Diagram:

Caption: OECD TG 432 Workflow. A PIF > 5 indicates probable phototoxicity.

Methodology:

-

Cell Culture: Seed Balb/c 3T3 mouse fibroblasts.

-

Dosing: Treat two parallel plates with the test compounds.

-

Irradiation: Expose one plate to UVA light (5 J/cm²) using a solar simulator. Keep the other plate in the dark.

-

Viability: Replace medium with Neutral Red solution. Viable cells incorporate the dye.

-

Calculation: Lyse cells and measure absorbance at 540 nm. Calculate

for both plates.-

Interpretation:

-

8-H (Cipro): PIF typically < 2 (Non-phototoxic).

-

8-F (Lomefloxacin): PIF typically > 20 (Highly Phototoxic).

-

-

Conclusion & Recommendation

While the 8-fluoro substituent successfully blocks metabolism and increases Gram-positive potency, the phototoxicity liability usually outweighs these benefits in modern drug development.

Strategic Recommendation:

-

Avoid naked 8-fluoro substituents for chronic oral therapies where sun exposure is uncontrolled.

-

Adopt the "Moxifloxacin Strategy": Use an 8-methoxy (8-OMe) group.[2][3] The methoxy group provides the same steric bulk to block metabolism and improve Gram-positive binding, but its electron-donating nature stabilizes the aromatic system against UV-induced cleavage, eliminating phototoxicity.

References

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

-

Marutani, K., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.[3][4] Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.[5] Link

-

OECD Guidelines for the Testing of Chemicals. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Publishing. Link

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

-

Martinez, M., et al. (2006). Fluoroquinolone antimicrobials: susceptibility testing, pharmacokinetics, and safety. Veterinary Clinics: Food Animal Practice, 22(2), 379-394. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoro-4-methoxyquinoline-2-carboxylic Acid: Unraveling its Anticancer Potential

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged heterocyclic motif, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific derivative, 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, to elucidate its potential as a promising lead compound in anticancer drug discovery. By systematically dissecting the contributions of its core structure and key functional groups, and drawing comparisons with closely related analogs, we aim to provide researchers and drug development professionals with a comprehensive understanding of its therapeutic promise and a robust framework for its further investigation.

The Quinoline-2-Carboxylic Acid Core: A Foundation for Biological Activity

The foundational quinoline-2-carboxylic acid moiety itself exhibits notable biological activity. Studies have demonstrated its antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[3] The strategic placement of the carboxylic acid group at the 2-position is crucial. This arrangement, in proximity to the nitrogen atom of the quinoline ring, is hypothesized to facilitate metal chelation, a mechanism that can contribute to its cytotoxic effects.[3] The differential activity observed between quinoline-2-carboxylic acid and its quinoline-4-carboxylic acid isomer underscores the importance of this spatial relationship for biological target engagement.

Deciphering the Structure-Activity Relationship: A Tale of Three Substituents

The therapeutic potential of the quinoline-2-carboxylic acid scaffold is significantly modulated by the nature and position of its substituents. In 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, the fluoro and methoxy groups are anticipated to play pivotal roles in defining its biological profile.

The Impact of the 8-Fluoro Substituent: A Gateway to Potent Kinase Inhibition?

The introduction of a fluorine atom at the 8-position of the quinoline ring is a key structural feature of our target compound. While direct SAR studies on 8-substituted 4-methoxyquinoline-2-carboxylic acids are limited, compelling evidence from analogous heterocyclic systems points towards the significance of this substitution. A noteworthy example is the compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been identified as a potent inhibitor of Aurora A kinase, a crucial regulator of cell division that is often dysregulated in cancer.[2] The 8-fluoro group in this analog is likely involved in critical interactions within the ATP-binding pocket of the kinase. Given the structural similarity between the quinoline and quinazoline cores, it is highly plausible that the 8-fluoro substituent in 8-Fluoro-4-methoxyquinoline-2-carboxylic acid directs its activity towards similar kinase targets. SAR studies on other 8-hydroxyquinoline derivatives have also highlighted the importance of substitution at this position for anticancer activity.[4]

The Role of the 4-Methoxy Group: Modulating Electronic Properties

The methoxy group at the 4-position is another defining feature of the target molecule. As an electron-donating group, it influences the electron density distribution across the quinoline ring system. This alteration in electronic properties can impact the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. While less explored in terms of direct SAR comparisons for anticancer activity, the presence of methoxy groups is common in many biologically active natural products and synthetic compounds.

Proposed Mechanism of Action: Targeting the Conductors of Cell Division

Based on the compelling evidence from the structurally analogous 8-fluoroquinazoline derivative, a primary hypothesized mechanism of action for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid is the inhibition of Aurora A kinase.[2] Aurora kinases are key mitotic regulators, and their inhibition leads to defects in chromosome segregation and ultimately, apoptosis in cancer cells.

Caption: Proposed mechanism of action for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid.

Other potential mechanisms, common to quinoline derivatives, include topoisomerase inhibition and DNA intercalation, which disrupt DNA replication and transcription in rapidly dividing cancer cells.[2]

Comparative Analysis: Benchmarking Against Alternative Compounds

To provide a clearer perspective on the potential of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, a comparative analysis with related compounds is essential. The following table summarizes the available in vitro activity data for relevant quinoline and quinazoline derivatives against various cancer cell lines.

| Compound/Derivative | Target/Assay | Cell Line | IC50/Activity | Reference |

| Quinoline-2-carboxylic acid | Antiproliferative | MCF-7, HeLa | Significant growth inhibition | [3] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibition | - | Potent Inhibition | [2] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Cytotoxicity | MCF-7 | IC50: 168.78 µM | [2] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Cytotoxicity | A549, MDA-MB-231 | Significant activity | [2] |

| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Cytotoxicity | Renal and Melanoma cell lines | log GI50 < -8.00 | [5] |

While direct data for 8-Fluoro-4-methoxyquinoline-2-carboxylic acid is not yet publicly available, the potent activity of its 8-fluoroquinazoline analog against Aurora A kinase and its cytotoxicity against the MCF-7 cell line provide a strong rationale for its investigation as a promising anticancer agent.

Experimental Protocols for Further Investigation

To facilitate the validation of the hypotheses presented in this guide, we provide the following detailed experimental protocols.

Experimental Workflow: In Vitro Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of the target compound.

Protocol 1: Aurora Kinase A Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the in vitro inhibitory activity of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Substrate peptide (e.g., Kemptide)

-

8-Fluoro-4-methoxyquinoline-2-carboxylic acid (test compound)

-

Positive control inhibitor (e.g., Alisertib)

-

DMSO

-